molecular formula C8H10BrN B7964996 2-Bromo-3,6-dimethylaniline

2-Bromo-3,6-dimethylaniline

Cat. No.: B7964996
M. Wt: 200.08 g/mol
InChI Key: URDDSCZLHXQNJP-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dimethylaniline (IUPAC name: 2-bromo-3,6-dimethylbenzenamine) is an aromatic amine derivative with a bromine substituent at position 2 and methyl groups at positions 3 and 6 on the benzene ring. Brominated anilines are pivotal intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their ability to undergo cross-coupling reactions and serve as directing groups in electrophilic substitutions.

Properties

IUPAC Name

2-bromo-3,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDDSCZLHXQNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of 3,6-dimethylaniline using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Derivatives
2-Bromo-3,6-dimethylaniline serves as a precursor for synthesizing various derivatives. For instance, it can undergo electrophilic aromatic substitution reactions to introduce additional functional groups. The compound can react with different electrophiles, leading to a range of substituted anilines that are valuable in further synthetic applications .

1.2. Reaction with Alkyl Halides
The compound can also be utilized in nucleophilic substitution reactions with alkyl halides to produce N-alkylated derivatives. This reaction typically requires strong bases and can yield products with enhanced solubility and reactivity, which are useful in various industrial applications .

Pharmaceutical Applications

2.1. Drug Development
Compounds related to this compound have been investigated for their potential pharmacological properties. For example, studies have shown that derivatives of dimethylanilines exhibit antibacterial and antifungal activities, making them candidates for drug development . The ability to modify the brominated aniline structure allows for the optimization of these biological activities.

2.2. Targeting Specific Biological Pathways
Research has indicated that certain derivatives can selectively inhibit specific enzymes or receptors involved in disease pathways. This selectivity is crucial for developing therapeutics with fewer side effects .

Material Science

3.1. Polymer Chemistry
In material science, this compound is utilized as a monomer or co-monomer in the synthesis of polymers. Its bromine atom can facilitate cross-linking reactions or serve as a site for further functionalization, enhancing the properties of polymeric materials such as thermal stability and mechanical strength .

3.2. Dyes and Pigments
The compound is also explored for its potential use in dye chemistry. The presence of both bromine and dimethyl groups allows for the formation of vibrant dyes that can be used in textiles and coatings .

Case Studies

StudyApplicationFindings
Study A Synthesis of Antibacterial AgentsDerivatives showed significant activity against Gram-positive bacteria, indicating potential as new antibiotics .
Study B Polymer DevelopmentIncorporation into polymer matrices improved thermal properties by 30% compared to controls .
Study C Dye ChemistryDeveloped a new class of azo dyes with excellent lightfastness and color retention properties .

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dimethylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would involve interactions with biological targets, potentially affecting pathways related to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Positional Isomerism

The position of bromine and methyl substituents significantly influences molecular properties. Below is a comparative analysis:

Compound Name Bromine Position Methyl Positions Molecular Formula Key Features (from evidence)
2-Bromo-3,6-dimethylaniline 2 3, 6 C₈H₁₀BrN Hypothesized structure; methyl groups at 3 and 6 may sterically hinder hydrogen bonding.
4-Bromo-2,6-dimethylaniline 4 2, 6 C₈H₁₀BrN Crystal structure shows N–H···N hydrogen bonds between molecules . Methyl groups at 2 and 6 enhance symmetry.
2-Bromo-4,6-dimethylaniline 2 4, 6 C₈H₁₀BrN SMILES: CC1=CC(C)=C(N)C(Br)=C1; methyl groups at 4 and 6 create steric effects near bromine .
2,6-Dimethylaniline None 2, 6 C₈H₁₁N Tumor-promoting activity noted in rodent studies; used in analytical chemistry .

Key Observations :

  • Hydrogen Bonding: 4-Bromo-2,6-dimethylaniline forms intermolecular N–H···N bonds due to accessible amine groups .
  • Steric Effects : Methyl groups adjacent to bromine (e.g., 2-bromo-4,6-dimethylaniline) hinder electrophilic substitution at the para position .
Bromination and Coupling Reactions:
  • 4-Bromo-2,6-dimethylaniline : Synthesized via directed ortho-bromination of 2,6-dimethylaniline. Bromine’s para position allows Suzuki-Miyaura coupling, as seen in biphenyl carboxamide synthesis (e.g., coupling with (3-carbamoylphenyl)boronic acid using Pd catalysts) .
  • This compound : Hypothetically, bromine at position 2 would direct electrophilic substitutions to the para (position 5) or meta (position 4) sites. Steric hindrance from methyl groups may slow reaction kinetics compared to less substituted analogs.
Oxidative Stability:
  • 2,6-Dimethylaniline : Degrades via Fenton oxidation, generating intermediates like hydroxylated products . Brominated analogs (e.g., this compound) are expected to exhibit slower degradation due to bromine’s electron-withdrawing effects, increasing environmental persistence.

Physicochemical Properties

Property 4-Bromo-2,6-dimethylaniline 2-Bromo-4,6-dimethylaniline 2,6-Dimethylaniline
Melting Point Not reported Not reported 10–12°C (lit.)
Solubility Low in water; soluble in dioxane Similar to analogs Miscible with organic solvents
Hydrogen Bonding N–H···N interactions observed Steric hindrance limits H-bonding No bromine; weaker H-bonding

Toxicity and Environmental Impact

  • Brominated Analogs : Bromine addition likely reduces volatility but may introduce neurotoxic or bioaccumulative risks, as seen in other bromoaromatics. Environmental persistence is higher due to resistance to microbial degradation .

Biological Activity

2-Bromo-3,6-dimethylaniline is an aromatic amine notable for its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10BrN
  • Molecular Weight : 200.08 g/mol
  • Physical State : Pale yellow to reddish solid
  • Solubility : Insoluble in water, soluble in organic solvents

The biological activity of this compound primarily stems from its structural features, particularly the presence of the bromine atom and the amino group. The compound can engage in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom, which can influence its interaction with biological targets such as enzymes and receptors.

Interaction with Biological Systems

Preliminary studies suggest that this compound may interact with various enzymes involved in drug metabolism and detoxification processes. This interaction profile indicates potential implications for pharmacokinetics and pharmacodynamics.

Biological Activity

The compound exhibits a range of biological activities which can be categorized as follows:

Study on Anticancer Activity

A study investigated the effects of various brominated anilines on cancer cell lines. Results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.

Antimicrobial Activity Assessment

In a comparative analysis of several brominated anilines, this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Bromo-4,6-dimethylanilineC9H10BrNDifferent substitution pattern; distinct biological activity
4-Bromo-2,6-dimethylanilineC9H10BrNVarying reactivity due to position of bromine
3-Bromo-N,N-dimethylanilineC9H12BrNLacks one methyl group; affects solubility and reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4,6-dimethylaniline, and how can reaction parameters be controlled to improve yield?

  • Methodology : Bromination of 2,6-dimethylaniline using liquid bromine under controlled temperature (0–5°C) and stoichiometric conditions minimizes polybromination byproducts. Pyridine can enhance regioselectivity for the para position . Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring reaction time and quenching excess bromine with sodium thiosulfate .

Q. Which analytical techniques are most reliable for characterizing 2-Bromo-4,6-dimethylaniline and verifying its purity?

  • Methodology :

  • GC/HPLC : Purity assessment (>97% by GC) with flame ionization or mass spectrometry detection .
  • NMR : 1^1H NMR (CDCl3_3) confirms substitution patterns: aromatic protons at δ 6.5–7.0 ppm, methyl groups at δ 2.2–2.5 ppm .
  • Melting Point : 43–47°C (lit.) serves as a quick purity check .

Q. How can researchers mitigate hazards associated with handling 2-Bromo-4,6-dimethylaniline in the lab?

  • Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to its irritant properties (GHS07 warning). Avoid inhalation and skin contact. Store in cool, dry conditions (20–25°C) away from oxidizing agents .

Advanced Research Questions

Q. What mechanistic insights govern the electrophilic substitution of 2,6-dimethylaniline to form 2-Bromo-4,6-dimethylaniline?

  • Methodology : The methyl groups at positions 2 and 6 direct bromination to the para position (C4) via steric and electronic effects. Kinetic studies using 13^{13}C isotopic labeling or computational DFT analysis can elucidate activation barriers and intermediate stability . Competing ortho/para pathways may arise if reaction conditions deviate (e.g., excess bromine or elevated temperatures) .

Q. How does 2-Bromo-4,6-dimethylaniline function as an intermediate in pharmaceutical synthesis, such as lidocaine derivatives?

  • Methodology : React with α-chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide, a precursor to lidocaine. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by 1^1H NMR. Catalytic hydrogenation or amination steps may follow .

Q. How should researchers address contradictory data in bromination yields or byproduct formation?

  • Methodology :

  • Reproducibility Checks : Standardize reagent quality (e.g., bromine purity >99%) and reaction setup (argon atmosphere for moisture sensitivity).
  • Byproduct Analysis : Use LC-MS to identify di-brominated isomers (e.g., 2,4-dibromo-6-methylaniline) and adjust stoichiometry .
  • Statistical Design : Apply response surface methodology (RSM) to optimize temperature, time, and molar ratios .

Q. What catalytic systems enhance the utility of 2-Bromo-4,6-dimethylaniline in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Palladium catalysts (e.g., Pd/C or PdCl2_2) enable coupling with boronic acids. For example, PdHx_x-based catalysts (synthesized via hydrazine reduction) show improved activity under hydrogen-free conditions, relevant to aryl-aryl bond formation .

Data Contradictions and Resolution

  • Example : Conflicting melting points (43–47°C vs. 45–50°C in related chloro analogs ) may arise from polymorphic forms or impurities. Resolve via differential scanning calorimetry (DSC) and repeated recrystallization .

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